molecular formula C17H17N3O2S B269128 N-[3-({[(phenylacetyl)amino]carbothioyl}amino)phenyl]acetamide

N-[3-({[(phenylacetyl)amino]carbothioyl}amino)phenyl]acetamide

Katalognummer B269128
Molekulargewicht: 327.4 g/mol
InChI-Schlüssel: AHORPLVGOCESEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-({[(phenylacetyl)amino]carbothioyl}amino)phenyl]acetamide, commonly known as PACAP-27, is a neuropeptide that has been extensively studied for its potential therapeutic applications. It was first isolated from the hypothalamus and has since been found in various parts of the brain and peripheral tissues. PACAP-27 is known for its diverse biological effects, including neuroprotection, anti-inflammatory, and immunomodulatory properties.

Wirkmechanismus

The mechanism of action of PACAP-27 is complex and involves multiple signaling pathways. PACAP-27 binds to three different receptors: PAC1, VPAC1, and VPAC2. These receptors are widely expressed in the brain and peripheral tissues. Upon binding to its receptors, PACAP-27 activates multiple signaling pathways, including the cAMP, MAPK, and PI3K/Akt pathways. These pathways are involved in various cellular processes, including cell survival, proliferation, and differentiation.
Biochemical and Physiological Effects
PACAP-27 has diverse biochemical and physiological effects. It has been shown to regulate the activity of various neurotransmitters, including dopamine, serotonin, and acetylcholine. PACAP-27 has also been shown to regulate the release of hormones, including growth hormone and insulin. In addition, PACAP-27 has been shown to regulate the activity of immune cells, including T cells and macrophages.

Vorteile Und Einschränkungen Für Laborexperimente

PACAP-27 has several advantages for lab experiments. It is stable and can be easily synthesized using SPPS. It also has a low molecular weight, which allows it to penetrate the blood-brain barrier. However, PACAP-27 has some limitations for lab experiments. It can be expensive to synthesize, and its effects can be difficult to quantify in vivo.

Zukünftige Richtungen

There are several future directions for the study of PACAP-27. One area of research is the development of PACAP-27 analogs with improved stability and efficacy. Another area of research is the identification of novel receptors and signaling pathways that are activated by PACAP-27. Finally, the therapeutic potential of PACAP-27 in various diseases, including neurological disorders, inflammation, and cancer, should be further explored using in vitro and in vivo models.

Synthesemethoden

The synthesis of PACAP-27 involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The process involves the sequential addition of amino acids to a resin-bound peptide chain. After the peptide chain is assembled, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The final product is obtained as a white powder.

Wissenschaftliche Forschungsanwendungen

PACAP-27 has been extensively studied for its therapeutic potential in various diseases, including neurological disorders, inflammation, and cancer. In neurological disorders, PACAP-27 has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and Parkinson's disease. PACAP-27 has also been shown to promote the survival of neurons and enhance the growth of axons.
Inflammation is a key component of many diseases, including autoimmune disorders and cancer. PACAP-27 has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. PACAP-27 has also been shown to modulate the immune response by regulating the activity of immune cells.
PACAP-27 has also been studied for its potential anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in animal models of cancer. PACAP-27 has also been shown to enhance the effectiveness of chemotherapy and radiation therapy.

Eigenschaften

Molekularformel

C17H17N3O2S

Molekulargewicht

327.4 g/mol

IUPAC-Name

N-[(3-acetamidophenyl)carbamothioyl]-2-phenylacetamide

InChI

InChI=1S/C17H17N3O2S/c1-12(21)18-14-8-5-9-15(11-14)19-17(23)20-16(22)10-13-6-3-2-4-7-13/h2-9,11H,10H2,1H3,(H,18,21)(H2,19,20,22,23)

InChI-Schlüssel

AHORPLVGOCESEB-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)CC2=CC=CC=C2

Kanonische SMILES

CC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.